molecular formula C16H17ClN2O4S B5506031 2-Chloro-5-diethylsulfamoyl-benzoic acid pyridin-3-yl ester

2-Chloro-5-diethylsulfamoyl-benzoic acid pyridin-3-yl ester

Cat. No.: B5506031
M. Wt: 368.8 g/mol
InChI Key: BHTHTILAYPDUAZ-UHFFFAOYSA-N
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Description

2-Chloro-5-diethylsulfamoyl-benzoic acid pyridin-3-yl ester is a chemical compound with the molecular formula C16H17ClN2O4S It is known for its unique structural features, which include a chloro-substituted benzoic acid moiety and a pyridin-3-yl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-diethylsulfamoyl-benzoic acid pyridin-3-yl ester typically involves the esterification of 2-Chloro-5-diethylsulfamoyl-benzoic acid with pyridin-3-ol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or tetrahydrofuran for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often incorporating continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity starting materials and solvents is crucial to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-diethylsulfamoyl-benzoic acid pyridin-3-yl ester can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-Chloro-5-diethylsulfamoyl-benzoic acid and pyridin-3-ol.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents would depend on the desired transformation.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.

    Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted derivatives depending on the nucleophile used.

    Hydrolysis: Formation of 2-Chloro-5-diethylsulfamoyl-benzoic acid and pyridin-3-ol.

    Oxidation and Reduction: Formation of oxidized or reduced derivatives based on the specific reaction conditions.

Scientific Research Applications

2-Chloro-5-diethylsulfamoyl-benzoic acid pyridin-3-yl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-Chloro-5-diethylsulfamoyl-benzoic acid pyridin-3-yl ester involves its interaction with specific molecular targets. The chloro group and the ester functionality play crucial roles in its reactivity and binding affinity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-diethylsulfamoyl-benzoic acid: Shares the same benzoic acid moiety but lacks the pyridin-3-yl ester group.

    Pyridin-3-yl esters: Compounds with similar ester functionalities but different substituents on the benzoic acid moiety.

Uniqueness

2-Chloro-5-diethylsulfamoyl-benzoic acid pyridin-3-yl ester is unique due to the combination of its chloro-substituted benzoic acid and pyridin-3-yl ester functionalities. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

pyridin-3-yl 2-chloro-5-(diethylsulfamoyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O4S/c1-3-19(4-2)24(21,22)13-7-8-15(17)14(10-13)16(20)23-12-6-5-9-18-11-12/h5-11H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHTHTILAYPDUAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)Cl)C(=O)OC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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